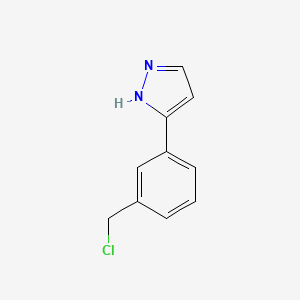![molecular formula C15H13N3O2 B11780986 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Méthoxyphényl)-1H-benzo[d]imidazole-5-carboxamide est un composé appartenant à la famille des benzimidazoles. Les benzimidazoles sont connus pour leurs diverses activités pharmacologiques, notamment les propriétés antimicrobiennes, anticancéreuses, antivirales, antiparasitaires, antihypertensives et anti-inflammatoires
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-Méthoxyphényl)-1H-benzo[d]imidazole-5-carboxamide implique généralement la condensation de l'o-phénylène diamine avec le 4-méthoxybenzaldéhyde, suivie d'une cyclisation et d'une fonctionnalisation ultérieure pour introduire le groupe carboxamide . Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme le dichlorométhane et de catalyseurs tels que le DMAP (4-diméthylaminopyridine) et l'EDC (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) sous gaz inerte (argon) à température ambiante .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, utilisant des réacteurs à flux continu pour améliorer l'efficacité et le rendement. L'utilisation de systèmes automatisés et de techniques de purification avancées garantit la qualité constante du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-Méthoxyphényl)-1H-benzo[d]imidazole-5-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former un groupe hydroxyle.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des électrophiles comme le brome pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées et l'utilisation de solvants appropriés pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe méthoxy donne un dérivé hydroxylé, tandis que la réduction d'un groupe nitro donne un dérivé amine.
Applications de recherche scientifique
Le 2-(4-Méthoxyphényl)-1H-benzo[d]imidazole-5-carboxamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme un bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Il sert de sonde pour étudier les interactions enzymatiques et la liaison aux protéines.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-(4-Méthoxyphényl)-1H-benzo[d]imidazole-5-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé se lie au site actif des enzymes, inhibant leur activité. Cette inhibition peut affecter diverses voies biochimiques, conduisant à des effets thérapeutiques. Par exemple, son inhibition de la butyrylcholinestérase peut aider à gérer la maladie d'Alzheimer en empêchant la dégradation de l'acétylcholine, améliorant ainsi la fonction cognitive .
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study enzyme interactions and protein binding.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. For example, its inhibition of butyrylcholinesterase can help manage Alzheimer’s disease by preventing the breakdown of acetylcholine, thereby improving cognitive function .
Comparaison Avec Des Composés Similaires
Composés similaires
Thiazoles : Ces composés contiennent également un cycle hétérocyclique avec des atomes d'azote et de soufre.
Triazoles : Ces composés présentent un cycle à cinq chaînons avec trois atomes d'azote.
Unicité
Le 2-(4-Méthoxyphényl)-1H-benzo[d]imidazole-5-carboxamide est unique en raison de sa structure spécifique, qui lui permet d'interagir avec un large éventail de cibles moléculaires. Son groupe méthoxyphényle améliore son affinité de liaison et sa sélectivité envers certaines enzymes, ce qui en fait un composé précieux en chimie médicinale .
Propriétés
Formule moléculaire |
C15H13N3O2 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-11-5-2-9(3-6-11)15-17-12-7-4-10(14(16)19)8-13(12)18-15/h2-8H,1H3,(H2,16,19)(H,17,18) |
Clé InChI |
AQQVWKZZLAAHSE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



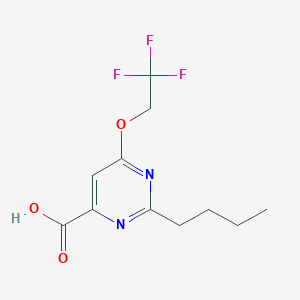
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid](/img/structure/B11780916.png)

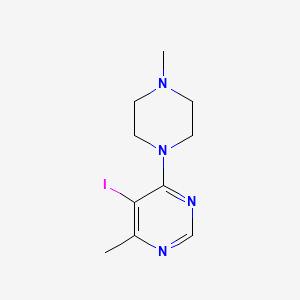

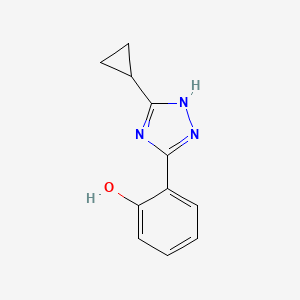

![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)
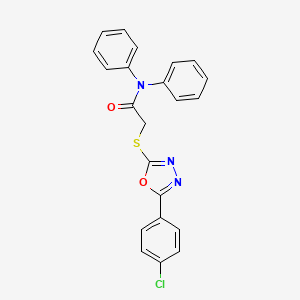
![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B11780992.png)

